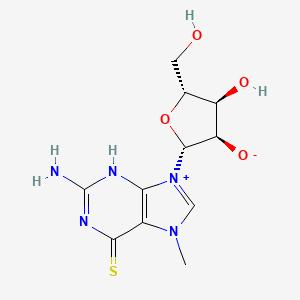

7-Methyl-6-thioguanosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15N5O4S |

|---|---|

Molekulargewicht |

313.34 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(2-amino-7-methyl-6-sulfanylidene-3H-purin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |

InChI |

InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,13,14,21)/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

JZOJDNSUWURGIR-KQYNXXCUSA-N |

Isomerische SMILES |

CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)[O-] |

Kanonische SMILES |

CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)[O-] |

Synonyme |

2-amino-6-mercapto-7-methylpurine ribonucleoside 6-mercapto-7-methylguanosine MESG |

Herkunft des Produkts |

United States |

Foundational & Exploratory

7-Methyl-6-thioguanosine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Experimental Protocols, and Applications of 7-Methyl-6-thioguanosine for Researchers, Scientists, and Drug Development Professionals.

Core Properties of this compound

This compound, commonly abbreviated as MESG, is a synthetic purine (B94841) nucleoside analogue. Its primary application in research and drug development is not as a therapeutic agent itself, but as a key reagent in a widely used biochemical assay for the quantification of inorganic phosphate (B84403) (Pi).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 55727-10-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅N₅O₄S | [1][2][4] |

| Molecular Weight | 313.33 g/mol | [1][4] |

| Melting Point | >175°C (decomposes) | [1][3] |

| Appearance | A crystalline solid | [2] |

| Purity | ≥85% (technical grade) | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Solubility

This compound exhibits solubility in various common laboratory solvents. This information is critical for the preparation of stock solutions for use in biochemical assays.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 50 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |

| Water | ≥ 125 mg/mL | [5] |

Spectroscopic Properties

The spectrophotometric properties of this compound and its reaction product are central to its application in phosphate assays.

| Compound | λmax | Source |

| This compound (MESG) | 212, 263, 345 nm | [2] |

| 7-Methyl-6-thioguanine | 355-360 nm | [2][6] |

Mechanism of Action in Phosphate Detection

The utility of this compound is centered on its role as a chromogenic substrate for the enzyme purine nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolytic cleavage of the glycosidic bond in this compound. This reaction yields ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine.[2][6] The product, 7-methyl-6-thioguanine, has a distinct absorbance maximum at 355-360 nm, which differs from the substrate.[2][6] This shift in absorbance allows for the continuous spectrophotometric monitoring of the reaction, where the rate of increase in absorbance at 355-360 nm is directly proportional to the amount of inorganic phosphate present in the sample. The change in the extinction coefficient for this reaction at pH 7.6 is 11,000 M⁻¹cm⁻¹.[4]

This enzymatic reaction forms the basis of a highly sensitive and continuous assay for inorganic phosphate. It is frequently employed to measure the activity of various phosphate-generating enzymes, including ATPases, GTPases, and phosphatases.[2][6]

Experimental Protocols

General Protocol for Inorganic Phosphate Quantification

This protocol provides a general framework for the determination of inorganic phosphate using the this compound-based assay. The specific concentrations and volumes may require optimization depending on the experimental setup and the expected range of phosphate concentrations.

Materials:

-

This compound (MESG)

-

Purine Nucleoside Phosphorylase (PNP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂)

-

Phosphate Standard Solution (e.g., 1 mM KH₂PO₄)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 360 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MESG (e.g., 10 mM in DMSO).

-

Prepare a stock solution of PNP (e.g., 1 unit/mL in assay buffer).

-

Prepare a series of phosphate standards by diluting the phosphate standard solution in the assay buffer to final concentrations ranging from 0 to 100 µM.

-

-

Assay Reaction:

-

For each reaction, prepare a master mix containing the assay buffer, MESG, and PNP. A typical final concentration for MESG is 200 µM and for PNP is 1 unit/mL.

-

Add a defined volume of the sample or phosphate standard to each well of the 96-well plate.

-

Initiate the reaction by adding the master mix to each well.

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer or microplate reader.

-

Measure the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) for each sample and standard by calculating the slope of the linear portion of the absorbance versus time plot.

-

Create a standard curve by plotting the V₀ values of the phosphate standards against their known concentrations.

-

Determine the phosphate concentration in the unknown samples by interpolating their V₀ values on the standard curve.

-

Biological Activity and Therapeutic Potential

Current scientific literature indicates that this compound is primarily utilized as a laboratory reagent. There is a lack of evidence to suggest that it possesses direct biological or therapeutic activity in a cellular or in vivo context. Its methylated purine ring structure may preclude it from being processed by the same metabolic pathways as its analogue, 6-thioguanine (B1684491), which is a known anticancer and immunosuppressive agent.[7] The mechanism of action of 6-thioguanine involves its conversion to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity.[8] The 7-methyl group in this compound likely prevents the necessary enzymatic conversions for such activity. Therefore, the focus of this guide remains on its application as a biochemical tool rather than a therapeutic compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in various fields, including biochemistry, enzymology, and drug discovery. Its core utility lies in its role as a chromogenic substrate in a robust and sensitive assay for the quantification of inorganic phosphate. This technical guide has provided a comprehensive overview of its basic properties, the mechanism underlying its use in the phosphate assay, and a detailed experimental protocol. While it does not exhibit direct therapeutic properties, its application in studying the kinetics of phosphate-releasing enzymes is critical for advancing our understanding of cellular signaling and for the development of novel therapeutics targeting these enzymatic pathways.

References

- 1. interchim.fr [interchim.fr]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Tioguanine - Wikipedia [en.wikipedia.org]

- 8. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

7-Methyl-6-thioguanosine: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties and Applications of 7-Methyl-6-thioguanosine for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound, commonly known by the acronym MESG, is a synthetic purine (B94841) nucleoside analogue. Its primary and most significant application in the scientific community is as a chromogenic substrate in enzymatic assays designed to quantify inorganic phosphate (B84403) (Pi). This property makes it an invaluable tool for studying the kinetics of phosphate-releasing enzymes, such as ATPases, GTPases, and phosphatases, which are critical targets in drug development.

In the presence of the enzyme purine nucleoside phosphorylase (PNP), this compound undergoes phosphorolysis when inorganic phosphate is present. This reaction cleaves the glycosidic bond, yielding ribose-1-phosphate (B8699412) and the chromophoric product 7-methyl-6-thioguanine. The enzymatic conversion of this compound to 7-methyl-6-thioguanine results in a detectable shift in the maximum absorbance of light, allowing for the real-time monitoring of inorganic phosphate production.[1][2][3][4][5]

Physicochemical Properties and Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| Synonyms | MESG, 2-amino-6-mercapto-7-methylpurine ribonucleoside | [2][6] |

| CAS Number | 55727-10-1 | [2] |

| Molecular Formula | C₁₁H₁₅N₅O₄S | [2] |

| Molecular Weight | 313.33 g/mol | [2] |

| Appearance | White to yellow crystalline solid | [6] |

| Melting Point | >175°C (decomposes) | [6] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| DMF | 50 mg/mL | [2] |

| DMSO | 30 mg/mL | [2] |

| PBS (pH 7.2) | 10 mg/mL | [2] |

Table 3: Spectral and Assay-Related Properties

| Property | Value | Reference(s) |

| Absorbance Maxima (λmax) | 212, 263, 345 nm | [2] |

| Absorbance of MESG | 330 nm | [5] |

| Absorbance of 7-methyl-6-thioguanine | 355-360 nm | [2][5] |

| Molar Extinction Coefficient Change (at pH 7.6) | 11,000 M⁻¹cm⁻¹ | [3][4][7] |

| Assay Detection Limit for Phosphate | Down to 2 µM | [3][4][7] |

Table 4: Stability and Storage

| Condition | Duration | Notes | Reference(s) |

| -20°C | ≥ 4 years (as solid) | [2] | |

| -80°C | 6 months (in solution) | Protect from light | [1] |

| -20°C | 1 month (in solution) | Protect from light | [1] |

| General Handling | Air, light, and temperature sensitive | [6] |

Experimental Protocols

General Protocol for Inorganic Phosphate Quantification

This protocol outlines the fundamental steps for using this compound to measure the concentration of inorganic phosphate in a sample.

Materials:

-

This compound (MESG)

-

Purine Nucleoside Phosphorylase (PNP)

-

Assay Buffer (e.g., Tris or HEPES buffer, pH 7.5)

-

Phosphate standards

-

Microplate reader or spectrophotometer

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of MESG in a suitable solvent like DMSO.

-

Prepare a working solution of PNP in the assay buffer.

-

Prepare a series of phosphate standards of known concentrations.

-

-

Assay Reaction:

-

In a microplate well or cuvette, combine the sample containing an unknown amount of inorganic phosphate with the assay buffer, MESG solution, and PNP solution.

-

-

Incubation and Measurement:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

-

Monitor the increase in absorbance at 360 nm over time.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the phosphate standards against their concentrations.

-

Determine the concentration of inorganic phosphate in the sample by comparing its absorbance to the standard curve.

-

Protocol for Coupled Enzyme Assays (e.g., GTPase Activity)

This protocol describes how this compound can be used to continuously monitor the activity of a phosphate-releasing enzyme, such as a GTPase.

Materials:

-

GTPase enzyme of interest

-

GTP (substrate for the GTPase)

-

This compound (MESG)

-

Purine Nucleoside Phosphorylase (PNP)

-

Assay Buffer

-

Microplate reader or spectrophotometer

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the assay buffer, GTP, MESG, and PNP.

-

-

Initiation of Reaction:

-

Add the GTPase enzyme to the reaction mixture to initiate the hydrolysis of GTP.

-

-

Kinetic Measurement:

-

Immediately begin monitoring the increase in absorbance at 360 nm in a continuous fashion. The rate of absorbance change is directly proportional to the rate of GTP hydrolysis.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

The enzymatic activity can be quantified using the change in the molar extinction coefficient.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow for a coupled enzyme assay using this compound.

Caption: Enzymatic conversion of MESG in the presence of inorganic phosphate.

Caption: Workflow for a coupled enzyme assay using MESG.

Conclusion

This compound is a robust and reliable reagent for the sensitive and continuous spectrophotometric determination of inorganic phosphate. Its application in coupled enzyme assays provides a powerful method for characterizing the kinetics of a wide range of phosphate-releasing enzymes that are of high interest in drug discovery and biomedical research. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists employing this valuable analytical tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. interchim.fr [interchim.fr]

- 4. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]

- 5. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 6. This compound | 55727-10-1 [chemicalbook.com]

- 7. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl-6-thioguanosine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Thioguanine Derivatives for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of thioguanine derivatives, focusing primarily on the well-characterized anti-cancer agent 6-thioguanine (B1684491) (6-TG). It is important to distinguish 6-TG from its methylated derivative, 7-Methyl-6-thioguanosine (7-Me-6-TG). While structurally related, their primary applications differ significantly. This compound is principally utilized as a chromogenic substrate in biochemical assays.[1][2][3][4][5] Its mechanism of action in this context is its enzymatic conversion by purine (B94841) nucleoside phosphorylase (PNP) in the presence of inorganic phosphate (B84403) (Pi), which produces 7-methyl-6-thioguanine.[1][2] This reaction results in a spectrophotometrically detectable absorbance shift, enabling the quantification of phosphate or the activity of enzymes such as phosphatases and GTPases.[1][2]

This guide will focus on the cytotoxic mechanism of action of 6-thioguanine, a compound of significant interest to researchers, scientists, and drug development professionals in the field of oncology. 6-thioguanine is a purine analogue used in the treatment of various cancers, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[6] Its therapeutic effects are exerted through a multi-faceted mechanism involving its metabolic activation, incorporation into nucleic acids, and subsequent induction of cytotoxicity.

Metabolic Activation of 6-Thioguanine

6-Thioguanine is a prodrug that requires intracellular metabolic conversion to its active forms, the thioguanine nucleotides (TGNs).[7] This activation pathway is critical to its cytotoxic effects.

The key steps in the metabolic activation of 6-thioguanine are:

-

Conversion to Thioguanosine Monophosphate (TGMP): 6-thioguanine is converted to 6-thioguanosine (B559654) monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6][7]

-

Phosphorylation to Diphosphate (B83284) and Triphosphate Forms: TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP).[6]

-

Formation of Deoxyribosyl Analogs: Ribonucleotide reductase can convert these thiopurine ribonucleotides to their deoxyribosyl counterparts, such as deoxy-thioguanosine triphosphate (dTGTP).[6]

These active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), are the primary mediators of 6-TG's cytotoxic activity.[6]

Catabolism of 6-thioguanine can occur through two main pathways. One involves deamination by guanine (B1146940) deaminase to 6-thioxanthine, followed by oxidation by xanthine (B1682287) oxidase to thiouric acid.[6] The other pathway involves methylation by thiopurine S-methyltransferase (TPMT) to form methylthioguanine, an inactive metabolite.[6] Genetic variations in TPMT can lead to altered enzyme activity, affecting the levels of active TGNs and the risk of toxicity.[6]

Core Mechanism of Cytotoxicity

The cytotoxic effects of 6-thioguanine are primarily attributed to its incorporation into DNA and, to a lesser extent, RNA. This leads to disruptions in cellular processes and the induction of cell death.

Incorporation into DNA and RNA

The active metabolite, deoxy-thioguanosine triphosphate (dTGTP), is incorporated into DNA during the S-phase of the cell cycle.[6] Similarly, thioguanosine triphosphate (TGTP) can be incorporated into RNA. The incorporation of these fraudulent bases into nucleic acids is a critical step in the mechanism of action of 6-TG.[7]

Induction of DNA Damage and Cell Cycle Arrest

Once incorporated into DNA, 6-thioguanine can be methylated to form S6-methylthioguanine (S6mG).[8] This modified base can mispair with thymine (B56734) during DNA replication, creating S6mG:T mismatches.[8] These mismatches are recognized by the mismatch repair (MMR) system.[7][8] The futile attempts of the MMR system to repair these lesions can lead to DNA strand breaks and cell cycle arrest.[7]

In addition to MMR-dependent cytotoxicity, 6-thioguanine can also induce cell death through MMR-independent pathways. The presence of 6-TG in DNA can lead to the generation of reactive oxygen species (ROS), causing oxidative DNA damage and the formation of DNA cross-links.[9] This damage can block DNA replication and trigger cell death.[9]

Signaling Pathways Involved in 6-Thioguanine-Induced Cytotoxicity

The cellular response to 6-thioguanine-induced DNA damage involves the activation of several key signaling pathways, ultimately leading to apoptosis.

-

Mismatch Repair (MMR) Pathway: As mentioned, the MMR pathway plays a crucial role in recognizing and processing 6-thioguanine-induced DNA lesions.[7][8] Deficiencies in the MMR system can confer resistance to 6-thioguanine.[7]

-

p53 Signaling Pathway: Treatment with 6-thioguanine has been shown to upregulate genes involved in the p53 signaling pathway.[10] The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage, and its activation can lead to cell cycle arrest and apoptosis.[10]

-

Apoptosis Pathway: 6-thioguanine treatment induces apoptosis, or programmed cell death.[10] This is evidenced by the upregulation of pro-apoptotic genes.[10]

-

Cell Cycle Regulation: 6-thioguanine has been observed to downregulate genes involved in the cell cycle, leading to cell cycle arrest.[10]

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| 6-Thioguanine-induced Mutation Frequency | |||

| 6-Thioguanine | 11% | E. coli | [8] |

| S6-methylthioguanine | 94% | E. coli | [8] |

| Guanine-S6-sulfonic acid | 77% | E. coli | [8] |

Experimental Protocols

Continuous Spectrophotometric Assay for Inorganic Phosphate

This protocol outlines the use of this compound (MESG) to measure inorganic phosphate release.[2]

Reagents:

-

This compound (MESG) stock solution (in DMSO)

-

Purine nucleoside phosphorylase (PNP)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

-

Enzyme solution (the phosphatase or GTPase being assayed)

-

Substrate for the enzyme of interest

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, MESG, and PNP.

-

Add the enzyme to be assayed to the reaction mixture.

-

Initiate the reaction by adding the substrate for the enzyme.

-

Continuously monitor the increase in absorbance at 355-360 nm using a spectrophotometer.[2] The rate of absorbance change is proportional to the rate of inorganic phosphate release.

Conclusion

The mechanism of action of 6-thioguanine is a complex process involving metabolic activation, incorporation into nucleic acids, and the subsequent triggering of cellular damage response pathways. Its cytotoxicity is largely dependent on the formation of thioguanine nucleotides and their incorporation into DNA, leading to the activation of the mismatch repair and p53 signaling pathways, ultimately resulting in cell cycle arrest and apoptosis. A thorough understanding of these mechanisms is essential for the effective use of 6-thioguanine in cancer therapy and for the development of novel therapeutic strategies. In contrast, this compound serves as a valuable tool in the laboratory for quantifying enzymatic reactions that involve the release of inorganic phosphate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Tioguanine - Wikipedia [en.wikipedia.org]

- 7. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of 7-Methyl-6-thioguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-6-thioguanosine (m7S6G) is a crucial molecule in biochemical research, primarily utilized as a chromogenic substrate for the quantification of inorganic phosphate (B84403) and for assaying the activity of various enzymes such as phosphatases, GTPases, and kinases.[1][2] Its synthesis is of significant interest to researchers developing novel therapeutic agents and diagnostic tools. This guide provides a comprehensive overview of a primary chemical synthesis pathway for this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow. The presented pathway is a composite of established methods for the phosphorylation and selective methylation of guanosine (B1672433) analogs, offering a direct and efficient route to the target molecule.

Overview of the Synthesis Pathway

The most direct chemical synthesis of this compound initiates from the commercially available nucleoside, 6-thioguanosine (B559654). The pathway involves two principal steps:

-

Phosphorylation: The 5'-hydroxyl group of 6-thioguanosine is phosphorylated to yield 6-thioguanosine 5'-monophosphate (6-thioGMP).

-

Selective N7-Methylation: The 6-thioGMP is then selectively methylated at the N7 position of the guanine (B1146940) base to produce the final product, this compound 5'-monophosphate. For many applications, the monophosphate form is used directly, or it can be enzymatically or chemically converted to the nucleoside, this compound.

An alternative, though less direct, route begins with guanosine, which first undergoes thionation at the 6-position using a reagent like Lawesson's reagent, followed by the phosphorylation and methylation steps outlined above.[3] This guide will focus on the more direct pathway starting from 6-thioguanosine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis pathway of this compound 5'-monophosphate.

| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |

| 1 | Phosphorylation of 6-thioguanosine | Phosphorus oxychloride (POCl₃) | Trimethyl phosphate | 86% | [4] |

| 2 | N7-Methylation of 6-thioGMP | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Water | >96% | [5][6] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and are expected to be highly effective for the synthesis of this compound 5'-monophosphate.

Step 1: Synthesis of 6-Thioguanosine 5'-O-monophosphate (6-thioGMP)

This protocol is adapted from the phosphorylation of 6-thioguanosine as described by Nowakowska et al. (2014).[4]

Materials:

-

6-Thioguanosine

-

Trimethyl phosphate, anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Triethylammonium (B8662869) bicarbonate (TEAB) buffer (e.g., 1 M, pH 7.5)

-

Deionized water

Procedure:

-

A suspension of 6-thioguanosine in anhydrous trimethyl phosphate is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath with vigorous stirring.

-

Freshly distilled phosphorus oxychloride is added dropwise to the cooled suspension. The molar ratio of POCl₃ to 6-thioguanosine should be carefully controlled, typically in slight excess.

-

The reaction mixture is stirred at 0 °C for a specified period, typically 2-4 hours, while monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is quenched by the slow addition of cold deionized water or a chilled solution of TEAB buffer.

-

The aqueous solution is then neutralized with a base, such as a concentrated solution of sodium bicarbonate or additional TEAB buffer.

-

The crude 6-thioGMP is purified by ion-exchange chromatography (e.g., on a DEAE Sephadex column) using a gradient of TEAB buffer.

-

Fractions containing the product are pooled, and the solvent is removed under reduced pressure to yield 6-thioGMP as a salt (e.g., triethylammonium salt). The reported yield for this step is approximately 86%.[4]

Step 2: Synthesis of this compound 5'-O-monophosphate

This protocol is adapted from the highly regioselective N7-methylation of guanosine nucleotides reported by Kore and Parmar (2006) and a subsequent 2019 protocol.[5][6]

Materials:

-

6-Thioguanosine 5'-O-monophosphate (from Step 1)

-

Deionized water

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Glacial acetic acid (optional, for pH adjustment)

-

Acetone (B3395972) or ethanol (B145695) for precipitation

Procedure:

-

6-thioGMP is dissolved in deionized water. The pH of the solution may be adjusted to approximately 4.0 with glacial acetic acid, as this has been shown to be effective for the methylation of guanosine diphosphate.[5]

-

The reaction is conducted at room temperature with stirring. Dimethyl sulfate is added dropwise to the solution over a period of approximately 1 hour. A slight molar excess of dimethyl sulfate is typically used.

-

The reaction is allowed to proceed for an additional 1-2 hours after the addition of dimethyl sulfate is complete. The progress of the reaction should be monitored by HPLC to ensure complete conversion and to avoid potential side reactions.

-

Upon completion, the product can be precipitated from the reaction mixture by the addition of a cold organic solvent such as acetone or ethanol.

-

The precipitate is collected by centrifugation or filtration, washed with the organic solvent, and dried under vacuum.

-

Further purification, if necessary, can be achieved by recrystallization or chromatography. This method is reported to be highly selective for the N7 position and proceeds with yields greater than 96%.[5][6]

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

Caption: Chemical synthesis pathway of this compound 5'-Monophosphate.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound 5'-monophosphate can be achieved efficiently through a two-step process starting from 6-thioguanosine. The phosphorylation of the 5'-hydroxyl group followed by a highly regioselective N7-methylation provides a direct route to the target molecule with high overall yields. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical biology and drug development to synthesize this valuable compound for their research needs. Careful monitoring of each reaction step by appropriate analytical techniques is recommended to ensure optimal results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]

- 5. An industrial process for selective synthesis of 7-methyl guanosine 5'-diphosphate: versatile synthon for synthesis of mRNA cap analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

MESG Substrate for Purine Nucleoside Phosphorylase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a chromogenic substrate for purine (B94841) nucleoside phosphorylase (PNP). It details the enzymatic reaction, provides quantitative kinetic data, and offers a detailed experimental protocol for utilizing MESG in PNP activity assays. Furthermore, this guide visualizes the core biochemical pathways associated with PNP and the experimental workflow using Graphviz diagrams, offering a valuable resource for researchers in drug discovery and development focused on T-cell-mediated autoimmune diseases and other PNP-related pathologies.

Introduction to Purine Nucleoside Phosphorylase and MESG

Purine Nucleoside Phosphorylase (PNP; EC 2.4.2.1) is a pivotal enzyme in the purine salvage pathway. This pathway allows cells to recycle purine bases for nucleotide synthesis, a process especially critical in tissues with limited de novo purine synthesis capabilities. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate. Its deficiency in humans leads to a severe T-cell immunodeficiency, making it a significant therapeutic target.[1]

MESG is a synthetic chromogenic substrate specifically designed for continuous spectrophotometric monitoring of PNP activity. In the presence of inorganic phosphate (B84403) (Pi), PNP catalyzes the phosphorolysis of MESG, yielding 2-amino-6-mercapto-7-methylpurine and ribose-1-phosphate. This reaction results in a significant shift in the maximum absorbance of light from 330 nm for the substrate to 360 nm for the product, allowing for real-time measurement of enzyme activity.[2]

The Enzymatic Reaction

The core of the MESG-based assay is the PNP-catalyzed cleavage of the glycosidic bond in MESG in the presence of inorganic phosphate. The reaction can be summarized as follows:

2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) + Phosphate ⇌ 2-amino-6-mercapto-7-methylpurine + α-D-ribose-1-phosphate

The product, 2-amino-6-mercapto-7-methylpurine, exhibits a strong absorbance at 360 nm, whereas the substrate, MESG, has a negligible absorbance at this wavelength. This change in absorbance is directly proportional to the amount of MESG consumed and, therefore, to the PNP activity.

Quantitative Data

The following tables summarize the key kinetic parameters of bacterial purine nucleoside phosphorylase for the MESG substrate and provide representative data from a kinetic analysis.

Table 1: Kinetic Parameters of Bacterial PNP for MESG

| Parameter | Value | Conditions | Reference |

| Km (MESG) | 70 µM | 25°C | Webb, M.R. (1992) |

| Km (Phosphate) | 26 µM | 25°C | Webb, M.R. (1992) |

| kcat | 40 s-1 | 25°C | Webb, M.R. (1992) |

Table 2: Representative Data for PNP Kinetic Analysis with MESG

This table presents a hypothetical data set for the determination of PNP kinetic parameters using a continuous spectrophotometric assay with MESG. The initial rates of reaction (V0) are measured at various MESG concentrations while keeping the phosphate concentration constant and saturating.

| [MESG] (µM) | Absorbance change/min (ΔA360/min) | Initial Velocity (V0, µM/min) |

| 10 | 0.015 | 1.36 |

| 20 | 0.028 | 2.55 |

| 40 | 0.048 | 4.36 |

| 80 | 0.075 | 6.82 |

| 160 | 0.105 | 9.55 |

| 320 | 0.125 | 11.36 |

Note: Initial velocities are calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product (11,000 M-1cm-1 at pH 7.6), c is the concentration, and l is the path length of the cuvette.

Experimental Protocols

This section provides a detailed methodology for performing a continuous kinetic assay of purine nucleoside phosphorylase activity using MESG as a substrate.

Reagents and Materials

-

Purified Purine Nucleoside Phosphorylase (PNP)

-

MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

-

Potassium Phosphate (KH2PO4)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 360 nm

-

96-well UV-transparent microplates or quartz cuvettes

Preparation of Solutions

-

PNP Enzyme Stock Solution: Prepare a stock solution of purified PNP in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

MESG Stock Solution: Prepare a 10 mM stock solution of MESG in deionized water. Gentle warming may be required for complete dissolution. Store aliquots at -20°C.

-

Phosphate Stock Solution: Prepare a 1 M stock solution of potassium phosphate in deionized water and adjust the pH to 7.5.

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

Assay Procedure

The following protocol is for a total reaction volume of 200 µL in a 96-well microplate format.

-

Prepare the Reaction Mix: For each reaction, prepare a master mix containing the reaction buffer and a constant, saturating concentration of phosphate (e.g., 200 µM final concentration).

-

Prepare MESG Dilutions: Prepare a series of dilutions of the MESG stock solution in the reaction buffer to achieve the desired final concentrations in the assay (e.g., ranging from 10 µM to 320 µM).

-

Set up the Assay Plate:

-

Add 180 µL of the appropriate MESG dilution to each well.

-

Include a blank for each MESG concentration containing 180 µL of the MESG dilution and 20 µL of reaction buffer instead of the enzyme.

-

-

Initiate the Reaction: Add 20 µL of the diluted PNP enzyme solution to each well to start the reaction.

-

Measure Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the absorbance at 360 nm every 30 seconds for 5-10 minutes.

-

Data Analysis:

-

Subtract the absorbance of the blank from the corresponding sample readings.

-

Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance (ΔA360/min) to the rate of product formation (µM/min) using the molar extinction coefficient of the product.

-

Plot the initial velocity (V0) against the substrate concentration ([MESG]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

References

The Role of 7-Methyl-6-thioguanosine in RNA Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-6-thioguanosine (7m6tG), a synthetic purine (B94841) nucleoside analog, has carved a significant niche in RNA research, primarily as a versatile tool for biochemical assays. Its unique chemical properties, particularly the thio-substitution at the 6th position and methylation at the 7th position of the guanine (B1146940) base, underpin its utility. This technical guide provides a comprehensive overview of 7m6tG's core applications, detailing its role as a chromogenic substrate and distinguishing its functions from its close relatives, 6-thioguanosine (B559654) (6sG) and 6-thioguanine (B1684491) (6-TG), which have more direct roles in studying RNA dynamics and as therapeutic agents, respectively.

Biochemical Properties and Core Applications

This compound is most notably utilized as a chromogenic substrate in a coupled enzyme assay to quantify inorganic phosphate (B84403) (Pi) release from enzymatic reactions.[1][2] The principle of this assay lies in the phosphorolysis of 7m6tG by purine nucleoside phosphorylase (PNP) in the presence of inorganic phosphate. This reaction yields ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine, the latter of which exhibits a distinct absorbance maximum at 360 nm, allowing for continuous spectrophotometric monitoring of phosphate production.[3][4]

This property makes 7m6tG an invaluable tool for studying the kinetics of various phosphate-liberating enzymes, including:

-

ATPases and GTPases: Monitoring the hydrolysis of ATP and GTP in real-time.[1][2]

-

Protein Phosphatases: Assessing the dephosphorylation of substrates.[4][5]

-

Purine Nucleoside Phosphorylase (PNP): Directly measuring its enzymatic activity.[5][6]

While 7m6tG's primary role is in these assays, its structural analog, 6-thioguanosine (6sG) , has emerged as a powerful tool for investigating RNA-protein interactions and RNA dynamics. 6sG can be incorporated into RNA transcripts and utilized in:

-

Photo-crosslinking studies: The thio-group allows for UV-induced crosslinking to interacting proteins, enabling the identification of binding sites.[7]

-

Metabolic labeling of RNA: In a technique known as TUC-seq DUAL, 6sG and 4-thiouridine (B1664626) (4sU) are used to metabolically label newly synthesized RNA, allowing for the precise measurement of RNA synthesis and decay rates.[3][8][9]

The parent compound, 6-thioguanine (6-TG) , is a well-established antimetabolite drug used in cancer chemotherapy.[10] Its mechanism of action involves metabolic activation to thioguanosine nucleotides, which are incorporated into DNA and RNA, ultimately leading to cytotoxicity.[11][12] Studies on 6-TG have provided insights into cellular pathways, including apoptosis and cell cycle arrest, that are relevant to drug development.[13]

Quantitative Data

Quantitative data for this compound itself, such as binding affinities or inhibition constants, are not widely reported in the literature, as it is primarily used as a reporter molecule in assays. However, quantitative data for its related compound, 6-thioguanine (6-TG), are available and provide context for the broader family of thiopurines.

| Compound | Parameter | Cell Line | Value | Reference |

| 6-Thioguanine (6-TG) | IC50 | MCF-7 (human breast cancer) | 5.481 µM | |

| 6-Thioguanine (6-TG) | IC50 | MCF-10A (human breast epithelial) | 54.16 µM |

Experimental Protocols

Continuous Spectrophotometric Assay for Inorganic Phosphate using this compound

This protocol describes a general method for measuring the activity of a phosphate-liberating enzyme.

Materials:

-

This compound (7m6tG) stock solution (e.g., 10 mM in DMSO)

-

Purine Nucleoside Phosphorylase (PNP)

-

Reaction buffer appropriate for the enzyme of interest

-

Enzyme of interest

-

Substrate for the enzyme of interest

-

Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

-

Prepare the reaction mixture: In a microcuvette, combine the reaction buffer, 7m6tG (final concentration typically 0.1-0.2 mM), and PNP (excess activity, e.g., 1 unit/mL).

-

Add the substrate: Add the specific substrate for the enzyme being assayed.

-

Equilibrate: Incubate the mixture at the optimal temperature for the enzyme for 5 minutes to establish a baseline.

-

Initiate the reaction: Add the enzyme of interest to the cuvette and mix gently.

-

Monitor absorbance: Immediately begin recording the absorbance at 360 nm at regular intervals for a set period. The rate of increase in absorbance is proportional to the rate of phosphate release.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of phosphate produced can be determined using the molar extinction coefficient of 7-methyl-6-thioguanine.[4]

Protocol Outline for TUC-seq DUAL using 6-Thioguanosine

This protocol provides a high-level overview of the TUC-seq DUAL (Thioguanosine Conversion followed by sequencing) method for measuring RNA synthesis and decay.

Materials:

-

Cell culture medium

-

6-thioguanosine (6sG)

-

4-thiouridine (4sU)

-

RNA extraction reagents

-

Reagents for chemical conversion (hydrazine/NH4Cl/OsO4-based)[3][8]

-

Reagents for RNA sequencing library preparation

-

Next-generation sequencing platform

Procedure:

-

Metabolic Labeling:

-

Pulse: Incubate cells with medium containing 6sG for a defined period to label newly transcribed RNA.

-

Chase: Replace the 6sG-containing medium with medium containing 4sU for various time points.

-

-

RNA Extraction: Isolate total RNA from the cells at each time point.

-

Chemical Conversion: Treat the isolated RNA with a hydrazine/NH4Cl/OsO4-based chemistry. This converts 6sG to a derivative that is read as adenosine (B11128) (A) during reverse transcription, and 4sU to cytosine (C).[3][8][9]

-

RNA Sequencing: Prepare RNA-seq libraries from the chemically converted RNA and perform high-throughput sequencing.

-

Bioinformatic Analysis: Align the sequencing reads to the reference genome and identify G-to-A and U-to-C mutations. The frequency of these mutations allows for the quantification of newly synthesized (6sG-labeled) and older (4sU-labeled) RNA transcripts, enabling the calculation of RNA synthesis and decay rates.

Signaling Pathways and Workflows

While this compound is not known to have a direct role in cellular signaling, its parent compound, 6-thioguanine, exerts its therapeutic effects by integrating into and disrupting key cellular pathways.

6-Thioguanine Metabolic and Action Pathway

6-Thioguanine is a prodrug that must be metabolized to its active forms, the thioguanine nucleotides (TGNs).[11][12] This metabolic activation is primarily carried out by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[11] The resulting thioguanosine monophosphate is further phosphorylated to the di- and triphosphate forms, which can then be incorporated into RNA and DNA, leading to cytotoxicity and cell death.[12]

Caption: Metabolic activation of 6-thioguanine and its cytotoxic effects.

Experimental Workflow for Continuous Spectrophotometric Phosphate Assay

The workflow for using 7m6tG to measure phosphate release is a straightforward and elegant coupled assay.

Caption: Workflow of the 7m6tG-based continuous spectrophotometric phosphate assay.

Logical Relationship in TUC-seq DUAL Experimental Design

The TUC-seq DUAL technique relies on a pulse-chase labeling strategy to differentiate between RNA populations of different ages.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Thioguanosine Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. assaygenie.com [assaygenie.com]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemotherapy - Wikipedia [en.wikipedia.org]

- 10. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Thioguanosines: A Technical Guide to 7-Methyl-6-thioguanosine and 6-thioguanosine for the Research Professional

An in-depth exploration of the distinct roles of 7-Methyl-6-thioguanosine as a critical laboratory reagent and 6-thioguanosine (B559654) as a potent therapeutic agent.

This technical guide provides a comprehensive comparison of this compound (7-Me-6-TG) and 6-thioguanosine (6-TG), highlighting their disparate applications in scientific research and clinical practice. While both are derivatives of the purine (B94841) analog thioguanine, their respective functionalities diverge significantly. This compound serves as a valuable chromogenic substrate in enzymatic assays, whereas 6-thioguanosine is a well-established antimetabolite drug used in cancer chemotherapy. This document will delve into their mechanisms of action, relevant signaling pathways, and the experimental protocols that underpin their use, providing researchers, scientists, and drug development professionals with a clear understanding of these two important molecules.

Core Chemical Structures and Properties

While both molecules share a thioguanosine core, the presence of a methyl group at the N7 position in this compound fundamentally alters its biological activity, precluding its role as a therapeutic agent and establishing its utility as a laboratory tool.

| Feature | This compound (MESG) | 6-thioguanosine |

| Chemical Name | 2-amino-6,9-dihydro-7-methyl-9-β-D-ribofuranosyl-6-thioxo-1H-purinium, inner salt[1] | 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione |

| Synonyms | MESG[1] | 6-TG, Tioguanine[2] |

| Primary Role | Chromogenic substrate for enzymatic assays[1][3][4] | Anticancer and immunosuppressive drug[2][5][6] |

This compound (MESG): A Tool for Discovery

This compound is not a therapeutic agent but a key reagent in biochemical assays, primarily for the quantification of inorganic phosphate (B84403) (Pi).[1][3]

Mechanism of Action in Assays

The utility of MESG is based on a specific enzymatic reaction. In the presence of the enzyme purine nucleoside phosphorylase (PNP), MESG reacts with inorganic phosphate to yield 7-methyl-6-thioguanine and ribose-1-phosphate.[1] This reaction leads to a shift in the maximum absorbance of light, which can be measured spectrophotometrically.

Caption: Enzymatic conversion of MESG in the presence of inorganic phosphate.

This principle allows for the continuous and sensitive measurement of phosphate release in various enzymatic reactions, making it a valuable tool for studying ATPases, GTPases, and phosphatases.[1]

Experimental Protocol: Spectrophotometric Assay for Inorganic Phosphate

The following provides a generalized protocol for using MESG to determine the concentration of inorganic phosphate.

Materials:

-

This compound (MESG) stock solution (e.g., in DMSO)[3]

-

Purine Nucleoside Phosphorylase (PNP)

-

Reaction buffer (e.g., Tris-HCl)

-

Phosphate standards

-

Spectrophotometer capable of reading absorbance at 355-360 nm

Procedure:

-

Reagent Preparation: Prepare a working solution of MESG and PNP in the reaction buffer.

-

Standard Curve: Prepare a series of known phosphate concentrations to generate a standard curve.

-

Reaction Setup: In a microplate or cuvette, combine the sample containing an unknown amount of phosphate with the MESG/PNP working solution.

-

Incubation: Allow the reaction to proceed at a controlled temperature.

-

Measurement: Monitor the change in absorbance at 355-360 nm over time.

-

Quantification: Determine the phosphate concentration in the sample by comparing the rate of absorbance change to the standard curve.

6-thioguanosine: A Therapeutic Antimetabolite

6-thioguanosine, and its base form 6-thioguanine (B1684491), is a purine analogue that functions as an antimetabolite in the treatment of various cancers, particularly leukemias.[2][7]

Mechanism of Action and Signaling Pathways

6-thioguanine is a prodrug that requires intracellular activation.[8] Its cytotoxic effects are primarily achieved through its incorporation into DNA and RNA.

Activation and Cytotoxicity Pathway:

Caption: Metabolic activation and cytotoxic mechanisms of 6-thioguanine.

Once administered, 6-thioguanine is converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] Subsequent phosphorylation leads to the formation of 6-thioguanosine triphosphate (TGTP) and deoxy-6-thioguanosine triphosphate (dTGTP). These active metabolites are then incorporated into RNA and DNA, respectively.[2][8] The incorporation of dTGTP into DNA is a key cytotoxic event, leading to DNA damage and triggering apoptosis, often through the mismatch repair (MMR) pathway.[5][9][10] Additionally, TGTP can inhibit the Rac1 GTPase, which also contributes to apoptosis in T-cells.[2][11]

Studies have also shown that 6-thioguanine can induce apoptosis through the p53 signaling pathway and affect the cell cycle.[12]

Experimental Protocol: Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of 6-thioguanosine on cancer cell lines, a cell viability assay such as the MTT assay is commonly employed.

Materials:

-

Cell culture medium and supplements

-

6-thioguanosine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of 6-thioguanosine and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Comparative Summary

The distinct applications of this compound and 6-thioguanosine are summarized below.

| Aspect | This compound (MESG) | 6-thioguanosine |

| Primary Application | In vitro diagnostic and research reagent[1][3] | Therapeutic drug (antineoplastic, immunosuppressant)[2][5] |

| Mechanism of Action | Chromogenic substrate for purine nucleoside phosphorylase[1] | Prodrug converted to active nucleotides that incorporate into DNA and RNA, leading to cytotoxicity[2][8] |

| Affected Pathways | Not applicable in a physiological context | DNA replication and repair, mismatch repair, p53 signaling, Rac1 signaling, apoptosis[9][11][12] |

| End Result of Use | Quantification of inorganic phosphate or enzyme activity | Inhibition of cell proliferation, induction of apoptosis in target cells[7][12] |

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tioguanine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 5. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ClinPGx [clinpgx.org]

- 12. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chromophoric Properties of MESG

This guide provides a comprehensive overview of the chromophoric properties of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a crucial tool for researchers, scientists, and professionals in drug development. MESG serves as a chromogenic substrate, enabling the continuous and sensitive detection of inorganic phosphate (B84403) (Pi) in various enzymatic reactions.

Core Mechanism of Chromophoric Change

The utility of MESG as a chromophoric probe is centered on its enzymatic conversion in the presence of inorganic phosphate. This reaction is catalyzed by purine (B94841) nucleoside phosphorylase (PNP). In this process, MESG is converted to 2-amino-6-mercapto-7-methylpurine and ribose-1-phosphate.[1][2][3][4] This conversion results in a distinct shift in the compound's absorbance spectrum, forming the basis for quantitative analysis.[1][2][4] The reaction is specific and allows for the continuous monitoring of phosphate-generating enzymes such as ATPases and GTPases.[1][4][5]

The enzymatic reaction can be summarized as follows:

MESG + Pi ⇌ 2-amino-6-mercapto-7-methylpurine + ribose-1-phosphate

This equilibrium is driven by the presence of inorganic phosphate, making the resulting absorbance change directly proportional to the amount of Pi produced in a coupled enzymatic reaction.

Spectral and Quantitative Properties

The key chromophoric property of the MESG assay is the increase in absorbance at a specific wavelength upon its conversion. The product of the enzymatic reaction, 2-amino-6-mercapto-7-methylpurine, exhibits a significant increase in absorbance at 360 nm.[1][2][4] This allows for the sensitive spectrophotometric quantification of inorganic phosphate. The assay is effective over a pH range of 6.5 to 8.5.[1][2][4]

The quantitative data associated with the chromophoric properties of MESG are summarized in the table below.

| Property | Value | Notes |

| Wavelength of Maximum Absorbance Change | 360 nm | The product of the reaction, 2-amino-6-mercapto-7-methylpurine, strongly absorbs at this wavelength.[1][2][4] |

| Change in Molar Extinction Coefficient (Δε) | 11,000 M⁻¹cm⁻¹ | At pH 7.6, this significant change allows for high sensitivity.[1][4] |

| Assay pH Range | 6.5 - 8.5 | The assay maintains its chromophoric response within this physiological pH range.[1][2][4] |

| Limit of Detection for Phosphate (Pi) | As low as 0.2 to 2 µM | The high extinction coefficient change enables the detection of low concentrations of inorganic phosphate.[1][2][4] |

Visualizing the MESG Reaction Pathway

The following diagram illustrates the enzymatic conversion of MESG in the presence of inorganic phosphate.

References

- 1. interchim.fr [interchim.fr]

- 2. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]

- 5. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 7-Methyl-6-thioguanosine in different buffers

An In-depth Technical Guide to the Solubility of 7-Methyl-6-thioguanosine in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (MESG), a chromogenic substrate widely used in biochemical assays for the quantification of inorganic phosphate (B84403). Understanding the solubility of MESG in various buffer systems is critical for accurate and reproducible experimental design, particularly in the development of enzyme assays for phosphatases, phosphorylases, and GTPases.

Physicochemical Properties of this compound

This compound is a purine (B94841) nucleoside analog. Its structure, which includes a methyl group on the guanine (B1146940) base, influences its solubility characteristics.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents and buffers. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent/Buffer | Concentration | Source |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |

| Dimethylformamide (DMF) | 50 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL | |

| Water | ≥ 125 mg/mL |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a buffer of interest. This protocol is based on standard laboratory procedures for assessing the solubility of chemical compounds.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific buffer at a given temperature.

Materials:

-

This compound powder

-

Buffer of interest (e.g., TRIS, Citrate (B86180), PBS)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the desired buffer in a series of vials.

-

Ensure the amount of powder is sufficient to exceed the expected solubility limit.

-

-

Equilibration:

-

Tightly cap the vials and place them on a magnetic stirrer or in a shaking incubator.

-

Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature or 37°C). This allows the dissolution process to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Compound:

-

Prepare a series of dilutions of the supernatant with the same buffer.

-

Measure the absorbance of the diluted solutions using a spectrophotometer at the maximum absorbance wavelength (λmax) of this compound (around 330 nm).[2]

-

Create a standard curve using known concentrations of this compound in the same buffer.

-

Determine the concentration of this compound in the original supernatant by comparing its absorbance to the standard curve, taking into account the dilution factor.

-

-

Data Analysis:

-

The calculated concentration represents the solubility of this compound in the specific buffer under the tested conditions.

-

Visualization of Experimental Workflow and Enzymatic Reaction

The following diagrams illustrate the logical workflow for solubility determination and the enzymatic reaction where this compound is a key substrate.

Caption: Workflow for Determining the Solubility of this compound.

This compound is a crucial reagent in a widely used enzymatic assay to measure the concentration of inorganic phosphate (Pi). The reaction is catalyzed by Purine Nucleoside Phosphorylase (PNP).

Caption: Enzymatic Assay using this compound to detect Inorganic Phosphate.

Conclusion

The solubility of this compound is well-characterized in several organic solvents and in phosphate-buffered saline. For researchers working with other buffer systems such as TRIS or citrate, it is recommended to perform solubility tests using a standardized protocol, as outlined in this guide. The chromogenic nature of the product of the enzymatic reaction of this compound makes it an invaluable tool in kinetics and high-throughput screening assays where the release of inorganic phosphate is a key indicator of enzyme activity.

References

7-Methyl-6-thioguanosine: A Technical Guide to its Application in High-Throughput Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-6-thioguanosine (B160171) (MESG), a synthetic nucleoside analog, serves as a critical tool in biochemical research, primarily as a chromophoric substrate for the continuous spectrophotometric quantification of inorganic phosphate (B84403) (Pi). This guide provides an in-depth overview of the core research applications of MESG, focusing on its utility in coupled enzyme assays to determine the activity of various phosphate-generating enzymes, including ATPases, GTPases, and phosphatases. Detailed experimental protocols, quantitative data, and diagrammatic representations of the underlying biochemical pathways and experimental workflows are presented to facilitate its practical implementation in academic and industrial research settings.

Introduction

The precise measurement of inorganic phosphate is fundamental to the study of a vast array of enzymatic reactions central to cellular signaling, metabolism, and bioenergetics. This compound (MESG) has emerged as a valuable reagent for the continuous monitoring of phosphate release. In the presence of purine (B94841) nucleoside phosphorylase (PNP), MESG undergoes phosphorolysis when inorganic phosphate is present, yielding 7-methyl-6-thioguanine and ribose 1-phosphate.[1][2] This enzymatic conversion results in a significant shift in the maximum absorbance of light, a property that is harnessed for real-time measurement of enzyme kinetics.[3][4] This technical guide details the principles, protocols, and applications of MESG-based assays for researchers engaged in enzymology and drug discovery.

Physicochemical Properties and Synthesis

This compound, also known as MESG, is a purine nucleoside analog. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | MESG | [1][5] |

| CAS Number | 55727-10-1 | [1][5] |

| Molecular Formula | C₁₁H₁₅N₅O₄S | [5] |

| Molecular Weight | 313.33 g/mol | [3] |

| Absorbance Maxima (λmax) | 212, 263, 345 nm | [5] |

| Solubility | DMF: 50 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [5] |

A common synthesis method for MESG involves the methylation of 2-amino-6-chloropurine (B14584) ribonucleoside with methyl iodide, followed by reaction with thiourea (B124793) to introduce the thiol group.[4] Another described synthesis route for a related compound, 1-deaza-6-thioguanosine, starts from 2-amino-6-chloro-1-deazapurine.[6]

Principle of the MESG-Based Phosphate Assay

The utility of this compound in quantifying inorganic phosphate hinges on a coupled enzymatic reaction. The assay system includes the enzyme of interest that produces phosphate, MESG, and purine nucleoside phosphorylase (PNP).

The reaction mechanism is as follows:

-

An enzyme, such as an ATPase, GTPase, or phosphatase, catalyzes a reaction that releases inorganic phosphate (Pi).

-

In the presence of this liberated Pi, purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of this compound (MESG).

-

This reaction yields ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine (7-methyl-6-thioguanine).[3]

-

The product, 7-methyl-6-thioguanine, exhibits a significant increase in absorbance at a wavelength of approximately 360 nm, whereas the substrate MESG has a maximum absorbance at 330 nm.[3][7]

-

This change in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate produced, allowing for continuous and real-time monitoring of the enzymatic reaction.

The change in the extinction coefficient at pH 7.6 is approximately 11,000 M⁻¹cm⁻¹.[1][8] This assay is sensitive enough to detect phosphate concentrations as low as 2 µM.[1]

Figure 1: Enzymatic reaction pathway of the MESG-based phosphate assay.

Experimental Protocols

The following sections provide a general protocol for a MESG-based phosphate assay, followed by specific considerations for measuring the activity of ATPases, GTPases, and phosphatases.

General MESG-Based Phosphate Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats. It is crucial to use phosphate-free labware and reagents to minimize background.[1]

Reagents and Materials:

-

This compound (MESG)

-

Purine Nucleoside Phosphorylase (PNP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂)

-

Phosphate Standard (e.g., KH₂PO₄)

-

Enzyme of interest and its substrate

-

UV-transparent 96-well plate

-

Microplate reader capable of measuring absorbance at 360 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MESG in a suitable solvent like DMSO.[2] The solution should be prepared fresh daily.[2]

-

Reconstitute PNP in the assay buffer.

-

Prepare a reaction mixture containing MESG and PNP in the assay buffer. The final concentrations will need to be optimized but are typically in the range of 0.1-0.2 mM for MESG and 1 unit/mL for PNP.

-

-

Standard Curve Preparation:

-

Prepare a series of phosphate standards by diluting the phosphate standard stock solution in the assay buffer. A typical range would be from 2 µM to 50 µM.

-

Add a defined volume of each standard to separate wells of the 96-well plate.

-

-

Enzyme Reaction:

-

In separate wells, add the enzyme of interest.

-

Initiate the reaction by adding the substrate.

-

The total reaction volume should be consistent across all wells.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to the reaction temperature.

-

Monitor the increase in absorbance at 360 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Convert the rates (change in absorbance per unit time) to the rate of phosphate production using the standard curve or the molar extinction coefficient of 7-methyl-6-thioguanine.

-

Specific Enzyme Assay Considerations

4.2.1. ATPase Activity Assay:

-

Substrate: Adenosine triphosphate (ATP).

-

Assay Components: The reaction mixture should contain the ATPase, ATP, MESG, and PNP.

-

Application: This assay is suitable for characterizing the kinetics of various ATPases, including motor proteins and ion pumps.[3]

4.2.2. GTPase Activity Assay:

-

Substrate: Guanosine (B1672433) triphosphate (GTP).

-

Assay Components: The reaction mixture will include the GTPase, GTP, MESG, and PNP.

-

Application: Ideal for studying the activity of small GTPases (e.g., Ras, Rho) and their regulation by GTPase-activating proteins (GAPs) and guanine (B1146940) nucleotide exchange factors (GEFs).

4.2.3. Protein Phosphatase Activity Assay:

-

Substrate: A phosphorylated peptide or protein specific to the phosphatase of interest.

-

Assay Components: The reaction will contain the phosphatase, its phosphosubstrate, MESG, and PNP.

-

Application: Enables the kinetic characterization of protein phosphatases and the screening of potential inhibitors.[2]

Figure 2: General experimental workflow for an MESG-based enzyme assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the MESG-based phosphate assay.

| Parameter | Value | pH | Reference |

| MESG λmax | 330 nm | 6.5 - 8.5 | [3][7] |

| 7-Methyl-6-thioguanine λmax | 360 nm | 6.5 - 8.5 | [3][7] |

| Δε (Change in Molar Extinction Coefficient) | 11,000 M⁻¹cm⁻¹ | 7.6 | [1][8] |

| Phosphate Detection Limit | ~2 µM | - | [1] |

| Optimal Assay pH Range | 6.5 - 8.5 | - | [1] |

Potential Research Applications Beyond Phosphate Quantification

While the primary and well-established application of this compound is in phosphate assays, its structural similarity to guanosine and its derivatives suggests potential for other research applications, although these are less explored.

-

Probing Nucleoside Binding Sites: As a modified nucleoside, MESG could potentially be used as a probe to study the binding sites of enzymes that interact with guanosine or its derivatives.

-

Development of Enzyme Inhibitors: The 7-methyl and 6-thio modifications could be a starting point for the rational design of inhibitors for enzymes involved in purine metabolism.

-

RNA Research: A related compound, this compound capped mRNA, has been used in UV crosslinking experiments to study the spatial structure of the mRNA cap in the cap-binding protein complex.[9][10]

It is important to note that these are speculative applications and would require significant research to validate.

Limitations and Considerations

Despite its advantages, the MESG-based assay has some limitations:

-

Interference from Substrates/Products: Compounds in the primary enzymatic reaction that absorb light at 360 nm can interfere with the assay.

-

Phosphate Contamination: The high sensitivity of the assay makes it susceptible to phosphate contamination from buffers, glassware, and enzyme preparations.

-

MESG Stability: MESG solutions have limited stability, especially at room temperature and alkaline pH, and should be prepared fresh.[3]

-

Enzyme Compatibility: The activity of the enzyme of interest should not be affected by the components of the MESG reporter system.

Conclusion

This compound is a powerful tool for the continuous and sensitive measurement of inorganic phosphate in a variety of enzymatic reactions. Its application in coupled assays for ATPases, GTPases, and phosphatases provides a non-radioactive and convenient method for kinetic analysis and high-throughput screening. While its primary role is well-defined, the potential for its use in other areas of biochemical research warrants further investigation. This guide provides the necessary technical information for researchers to effectively implement MESG-based assays in their studies.

References

- 1. interchim.fr [interchim.fr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 8. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]

understanding the enzymatic conversion of MESG

An In-depth Technical Guide on the Enzymatic Conversion of MESG for Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) is a cornerstone of a widely used, continuous spectrophotometric assay for the quantification of inorganic phosphate (B84403) (Pi). This assay is pivotal in studying the kinetics of phosphate-releasing enzymes, such as ATPases and GTPases, which are critical in numerous signaling pathways and are often targets for drug development. This technical guide provides a comprehensive overview of the core principles of the MESG assay, detailed experimental protocols, and the underlying enzymatic kinetics.

Core Principle of the MESG Assay

The MESG assay is a coupled enzyme assay. The enzyme at the heart of this system is Purine (B94841) Nucleoside Phosphorylase (PNPase, EC 2.4.2.1). In the presence of inorganic phosphate, PNPase catalyzes the phosphorolysis of MESG. This reaction cleaves the glycosidic bond of MESG, yielding ribose-1-phosphate (B8699412) and the purine base 2-amino-6-mercapto-7-methylpurine.[1][2][3]

The utility of this reaction in a quantitative assay stems from the distinct spectral properties of the substrate (MESG) and the product (2-amino-6-mercapto-7-methylpurine). The enzymatic conversion of MESG leads to a significant increase in absorbance at a wavelength of 360 nm.[1][4][5] This change in absorbance is directly proportional to the amount of inorganic phosphate consumed in the reaction, thus allowing for the sensitive and continuous monitoring of phosphate production from a primary enzymatic reaction.

Enzymatic Reaction of MESG

The enzymatic conversion of MESG by Purine Nucleoside Phosphorylase (PNPase) is a reversible reaction, though in the context of the assay, it is driven in the forward direction by the presence of inorganic phosphate.

Caption: Enzymatic conversion of MESG by PNPase in the presence of inorganic phosphate.

Quantitative Data: Kinetic Parameters of PNPase

The efficiency of the MESG assay is dependent on the kinetic properties of the Purine Nucleoside Phosphorylase used. The following table summarizes the key kinetic parameters for bacterial PNPase with its substrates, MESG and inorganic phosphate.

| Parameter | Value | Substrate | Conditions | Reference |

| Michaelis Constant (Km) | 70 µM | MESG | 25°C | [4] |

| Michaelis Constant (Km) | 26 µM | Inorganic Phosphate | 25°C | [4] |

| Catalytic Rate (kcat) | 40 s-1 | MESG/Pi | 25°C | [4] |